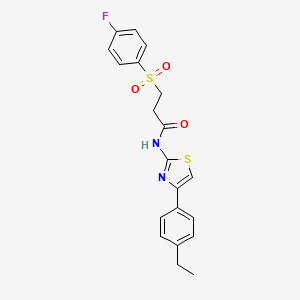

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reactants and conditions. For instance, the synthesis of an impurity in the antibacterial drug Sulfamethizole involves the reaction of a thiadiazole with a sulfonyl chloride followed by alkaline hydrolysis . This suggests that the synthesis of "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" could similarly involve the reaction of a thiazolyl compound with a sulfonyl chloride, followed by the introduction of the propanamide group.

Molecular Structure Analysis

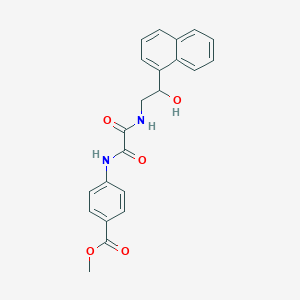

The molecular structure of the compound likely features a thiazole ring, an ethylphenyl group, and a fluorophenylsulfonyl group attached to a propanamide backbone. The presence of these functional groups suggests potential sites for reactivity and interaction with other molecules. The structure of related compounds, such as the fluorescent labeling reagent discussed in paper , indicates that the compound may also be amenable to various spectroscopic techniques for analysis.

Chemical Reactions Analysis

The reactivity of similar compounds, such as N-Ethyl-5-phenylisoxazolium-3′-sulfonate, involves nucleophilic attack and the formation of stable enamine adducts . This implies that "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" may also undergo nucleophilic reactions, potentially with amines or other nucleophiles, leading to the formation of new derivatives or products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" are not directly provided, we can infer from related compounds that it may exhibit properties such as fluorescence , solubility in organic solvents, and reactivity under both acidic and basic conditions . The presence of the sulfonyl and amide groups suggests potential for hydrogen bonding and other dipolar interactions, which could influence its solubility and reactivity.

Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of compounds similar to "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide" have been reported, where researchers have prepared derivatives by reacting specific amine and acid components. These compounds are fully analyzed and characterized using spectroscopic methods such as 1H NMR, 13C NMR, UV, IR, and mass spectral data, providing insights into their chemical structures and properties (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities and Applications

Antimicrobial and Anticancer Activities :

- Novel derivatives have been synthesized with potential antimicrobial, anticancer, and other biological activities. For instance, certain compounds exhibit significant activities against various microbial strains and cancer cell lines, suggesting their potential in developing new therapeutic agents (Küçükgüzel et al., 2013).

Anticonvulsant Agents :

- Some derivatives containing a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activity. Certain compounds have shown protection against induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).

Anticancer and Antimicrobial Agents :

- Research into flurbiprofen hydrazide derivatives has identified compounds with potential anti-HCV, anticancer, and antimicrobial activities, offering insights into the development of new therapeutic agents for treating various diseases (Çıkla et al., 2013).

Alzheimer’s Disease Drug Candidates :

- N-substituted derivatives of specific propanamide compounds have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, with some showing promising enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's therapy (Rehman et al., 2018).

properties

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S2/c1-2-14-3-5-15(6-4-14)18-13-27-20(22-18)23-19(24)11-12-28(25,26)17-9-7-16(21)8-10-17/h3-10,13H,2,11-12H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRAEFSJTHSVLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)

![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)

![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)

![3-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2527770.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527771.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527776.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-9H-xanthene-9-carboxamide](/img/structure/B2527779.png)

![Benzyl 4-({[(3-chloropyrazin-2-yl)methyl]sulfamoyl}methyl)piperidine-1-carboxylate](/img/structure/B2527782.png)

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2527783.png)

![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2527784.png)